1-Butyl-2,4,6-triphenylpyridinium
Description
Contextualizing Pyridinium (B92312) Salts in Contemporary Organic Chemistry
Pyridinium salts represent a significant and versatile class of organic compounds in modern chemistry. rsc.org These compounds are characterized by a positively charged nitrogen atom within a pyridine (B92270) ring and are typically formed by the reaction of pyridine with acids or alkylating agents. Their chemical behavior is largely dictated by the aromatic nature of the pyridine ring and the electron-attracting character of the quaternized nitrogen atom.
In contemporary organic synthesis, pyridinium salts are employed in a multitude of roles. They function as:
Synthetic Intermediates: They are valuable precursors for the synthesis of a wide array of other molecules. researchgate.net
Radical Precursors: N-functionalized pyridinium salts, in particular, have been explored as convenient sources of radicals for various chemical transformations. researchgate.net
Catalysts: They are utilized as catalysts in a range of organic reactions.
Ionic Liquids: Certain pyridinium salts with appropriate side chains exhibit properties of ionic liquids. rsc.org
The reactivity of pyridinium salts allows them to participate in reactions such as nucleophilic substitutions, where the pyridinium moiety can act as a good leaving group. acs.org This versatility has cemented their status as important building blocks in the synthesis of complex molecules and materials. rsc.org
Foundational Significance of 2,4,6-Triphenylpyridinium Derivatives in Research
Within the diverse family of pyridinium salts, 2,4,6-triphenylpyridinium derivatives hold a position of foundational importance. These compounds are typically synthesized from 2,4,6-triphenylpyrylium (B3243816) salts, which are themselves versatile and stable starting materials. orgsyn.org The reaction of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) with primary amines provides a straightforward method to obtain N-substituted 2,4,6-triphenylpyridinium salts. sigmaaldrich.comfishersci.com
The three phenyl groups on the pyridinium ring significantly influence the steric and electronic properties of these molecules. This substitution pattern is a key factor in their utility in various research applications. For instance, 2,4,6-triphenylpyridinium derivatives have been investigated for their use as:
Sensitizers in Photochemistry: 2,4,6-Triphenylpyrylium tetrafluoroborate, the precursor to these derivatives, is used as a sensitizer (B1316253) in photooxidation reactions. sigmaaldrich.comfishersci.com
Reagents in Nucleophilic Substitution: The 2,4,6-triphenylpyridinium group can serve as an effective leaving group in nucleophilic substitution reactions. researchgate.net
Components in Materials Science: The structural rigidity and potential for π-stacking interactions make these derivatives interesting building blocks for supramolecular chemistry and advanced materials.
While the widely used 2,4,6-triphenylpyridinium salts are effective, research has also been driven by the need to find more atom-economical and cost-effective alternatives, leading to the exploration of other substituted pyridinium systems. researchgate.net
Historical Development and Evolution of Pyridinium Salt Applications
The scientific journey of pyridinium salts is intertwined with the discovery and exploration of their precursors, the pyrylium (B1242799) salts, over a century ago. Initially, pyrylium salts were recognized for their high reactivity towards nucleophiles, which allowed for the convenient synthesis of various heterocyclic compounds.
A significant evolution in their application came with the development of methods to convert pyrylium salts into pyridinium salts. This transformation opened the door to a vast array of new chemical possibilities. The reaction of pyrylium salts with primary amines to form N-alkylpyridinium salts, often called Katritzky salts, became a cornerstone of their chemistry. acs.org
Over the decades, the applications of pyridinium salts have expanded and diversified significantly:
Early Applications: Initial uses were heavily focused on their role as synthetic intermediates for creating other heterocyclic systems.
Photochemistry: A notable discovery in the 1970s revealed that pyridinium salts could undergo unique photocyclization reactions. However, the synthetic potential of this discovery was not widely explored until much later.
Radical Chemistry: More recently, there has been a surge of interest in using N-functionalized pyridinium salts as precursors for generating carbon, nitrogen, and oxygen-centered radicals, making this a hot topic in organic synthesis.
Materials Science: The inherent positive charge and tunable structure of pyridinium salts have led to their use in creating functional materials, including ionic liquids and components for gene delivery systems. rsc.org
This historical progression highlights a continuous expansion of the chemical toolbox, with pyridinium salts evolving from simple synthetic curiosities to indispensable components in advanced chemical research and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C27H26N+ |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-butyl-2,4,6-triphenylpyridin-1-ium |
InChI |
InChI=1S/C27H26N/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24/h4-18,20-21H,2-3,19H2,1H3/q+1 |
InChI Key |
UFAMSANOZMTIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butyl 2,4,6 Triphenylpyridinium and Analogues
N-Alkylation Strategies from 2,4,6-Triphenylpyrylium (B3243816) Precursors
A predominant route to 1-butyl-2,4,6-triphenylpyridinium involves the initial synthesis of a 2,4,6-triphenylpyrylium salt, which then serves as a reactive intermediate for N-alkylation.
Conventional Synthetic Routes via Amine Condensation
The classical approach to forming the pyridinium (B92312) salt is through the condensation of a 2,4,6-triarylpyrylium salt with a primary amine. acs.orgnih.govresearchgate.net In the case of this compound, this involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) with n-butylamine. lookchem.com This reaction proceeds via a nucleophilic attack of the amine on the pyrylium (B1242799) ring, leading to a ring-opening and subsequent recyclization to form the pyridinium ring. orientjchem.org
The synthesis of the 2,4,6-triphenylpyrylium tetrafluoroborate precursor itself is typically achieved through the acid-catalyzed condensation of acetophenone (B1666503) and benzalacetophenone (chalcone). chemicalbook.comorgsyn.org A common procedure involves refluxing acetophenone and chalcone (B49325) in a solvent like 1,2-dichloroethane (B1671644) with an acid such as tetrafluoroboric acid (HBF₄). acs.orgchemicalbook.com The product precipitates upon cooling and addition of diethyl ether. chemicalbook.com
Interactive Data Table: Conventional Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
| Reactant 1 | Reactant 2 | Acid Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Acetophenone | Chalcone | HBF₄·Et₂O | 1,2-dichloroethane | Reflux, 1.5 h | 72% | chemicalbook.com |
| Benzalacetophenone | Acetophenone | HBF₄ (52% ethereal solution) | 1,2-dichloroethane | 70-75°C, 30 min | 63-68% | orgsyn.org |
Once the pyrylium salt is obtained, its reaction with a primary amine, such as butylamine, readily yields the corresponding N-alkylpyridinium salt. nih.govresearchgate.net The reaction is often carried out in a suitable solvent like ethanol (B145695). researchgate.net
Continuous-Flow Synthesis Techniques for Pyrylium and Pyridinium Salts
To overcome some of the limitations of batch processing, continuous-flow synthesis has emerged as a powerful technique for the preparation of pyrylium and pyridinium salts. acs.orgnih.govvapourtec.comescholarship.org This methodology offers benefits such as enhanced reaction control, faster reaction times, and improved scalability. acs.orgvapourtec.comescholarship.org
In a continuous-flow setup, solutions of the reactants are pumped through heated reactor coils. acs.org For the synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate, solutions of chalcone and acetophenone in a solvent like 1,2-dichloroethane (DCE) are mixed with a stream of HBF₄·Et₂O and passed through a heated reactor. acs.orgnih.gov The use of superheated conditions can significantly accelerate the reaction. acs.orgnih.gov
A key advantage of flow chemistry is the ability to perform "telescoped" syntheses, where the product of one reaction is directly used as the starting material for the next step without isolation. acs.orgnih.gov This has been successfully applied to the synthesis of Katritzky salts (N-alkylpyridinium salts), including analogues of this compound. acs.orgnih.gov In this integrated process, the pyrylium salt is formed in the first reactor coil and then immediately mixed with a solution of the primary amine in a second reactor coil to form the pyridinium salt. acs.orgnih.gov For the synthesis of pyridinium salts, ethanol has been found to be a suitable solvent for the second step. acs.orgnih.gov
Interactive Data Table: Continuous-Flow Synthesis of Pyrylium and Pyridinium Salts
| Synthesis Stage | Reactants | Solvent | Temperature | Residence Time | Yield | Reference |
| Pyrylium Salt Formation | Chalcone, Acetophenone, HBF₄·Et₂O | DCE | 110-130 °C | 3-5 min | up to 74% (for triphenylpyrylium) | acs.orgnih.gov |
| Pyridinium Salt Formation (Telescoped) | Pyrylium Salt, Primary Amine | DCE / Ethanol | 130 °C | 15 min (second stage) | 41-59% (for various linear alkyl chains) | acs.orgnih.gov |
Advanced Synthetic Approaches to Pyridinium Ring Systems
Beyond the traditional pyrylium-based methods, other advanced strategies are being explored for the construction of the pyridinium ring system.
Electrooxidative C–H Functionalization for Pyridinium Salt Formation
Electrooxidative C–H functionalization is an emerging strategy for forming pyridinium salts that avoids the need for pre-functionalized starting materials. chemrxiv.org This method involves the direct coupling of an electron-rich arene with a pyridine (B92270) derivative through an electrochemical process. While the direct synthesis of this compound via this method has not been explicitly detailed, the synthesis of benzylic 2,4,6-collidinium salts from electron-rich arenes demonstrates the potential of this approach. chemrxiv.org The process is noted for its mild conditions and broad functional group tolerance. chemrxiv.org This technique represents a more atom-economical alternative to traditional methods. chemrxiv.org
Multi-Component Reactions for 2,4,6-Triarylpyridine Core Synthesis
Multi-component reactions (MCRs) offer an efficient pathway to the 2,4,6-triarylpyridine core, which is the precursor to the corresponding pyridinium salt. nih.govrsc.orgsemanticscholar.orgrasayanjournal.co.intandfonline.com These one-pot reactions bring together several starting materials to rapidly construct complex molecules, reducing the number of synthetic steps and purification procedures. rasayanjournal.co.in
A common MCR for synthesizing 2,4,6-triarylpyridines involves the condensation of an aromatic aldehyde, an acetophenone derivative, and a nitrogen source, such as ammonium (B1175870) acetate (B1210297) or hexamethyldisilazane (B44280) (HMDS). nih.govrasayanjournal.co.intandfonline.com Various catalysts, including Lewis acids like TMSOTf, AlCl₃, and InCl₃, or transition metal salts like CoCl₂·6H₂O, can be employed to promote the reaction. nih.govsemanticscholar.orgtandfonline.com Microwave irradiation can also be used to accelerate the synthesis. nih.govrsc.orgsemanticscholar.org The resulting 2,4,6-triarylpyridine can then be N-alkylated in a subsequent step to yield the desired pyridinium salt.
Interactive Data Table: Multi-Component Synthesis of 2,4,6-Triarylpyridines
| Aldehyde | Ketone | Nitrogen Source | Catalyst/Conditions | Yield | Reference |
| Aromatic Aldehydes | Acetophenones | NH₄OAc | TBAHS, 80°C, solvent-free | 70-75% | rasayanjournal.co.in |
| Benzaldehyde | Acetophenone | NH₄OAc | CoCl₂·6H₂O, 110°C, solvent-free | High | tandfonline.com |
| Aromatic Ketones | Aldehydes | HMDS | TMSOTf, Microwave (150°C) | up to 92% | nih.govsemanticscholar.org |
Selective Derivatization and Functionalization of the Pyridinium Nucleus
The functionalization of the pyridine ring itself is a significant area of research, as it allows for the introduction of various substituents to tune the properties of the resulting pyridinium compounds. rsc.org Direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and potential issues with regioselectivity. rsc.orgnih.govnih.gov
To address this, strategies involving the pre-functionalization of the pyridine, often through the formation of N-functionalized pyridinium salts, have been developed. nih.gov These activated intermediates can then undergo site-selective reactions. For instance, N-aminopyridinium salts can be used to achieve C4-selective arylation. frontiersin.org Another approach involves the use of blocking groups to direct functionalization to a specific position. A maleate-derived blocking group has been shown to enable selective Minisci-type decarboxylative alkylation at the C4 position of the pyridine ring. nih.gov
Furthermore, umpolung strategies, which reverse the normal reactivity of a functional group, have been developed. For example, pyridine-N-oxides can be converted to (pyridine-2-yl)phosphonium salts, which can then act as 2-pyridyl nucleophile equivalents, allowing for selective C2 functionalization. nih.gov These methods provide powerful tools for creating a diverse range of functionalized pyridinium compounds, which could be applied to the this compound scaffold.
Reactivity Profiles and Mechanistic Investigations of 1 Butyl 2,4,6 Triphenylpyridinium Species
Nucleophilic Substitution Reactions Mediated by Pyridinium (B92312) Salts
Pyridinium salts, in general, are susceptible to nucleophilic attack due to the electron-deficient nature of the pyridinium ring. The reactivity of 1-Butyl-2,4,6-triphenylpyridinium in such reactions is a key area of its chemical profile.
Stereochemical Outcomes in Nucleophilic Displacements (e.g., Inversion, Racemization)
Nucleophilic substitution reactions at a chiral center can proceed through various mechanisms, each leading to a specific stereochemical outcome. For pyridinium salts acting as substrates, the departure of the pyridine (B92270) group can result in either inversion of stereochemistry, retention of configuration, or racemization.
In a typical Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of configuration at the stereocenter. If the reaction proceeds through an Sₙ1 mechanism, a carbocation intermediate is formed. This planar intermediate can be attacked by the nucleophile from either face, ideally leading to a racemic mixture of products.
The specific outcome for reactions involving this compound would depend on the reaction conditions, the nature of the nucleophile, and the solvent. The bulky 2,4,6-triphenylpyridine (B1295210) leaving group could influence the accessibility of the reaction center to the incoming nucleophile, potentially favoring certain stereochemical pathways. For instance, the significant steric hindrance might disfavor a direct backside attack required for a pure Sₙ2 mechanism.
| Reaction Type | Stereochemical Outcome | Mechanism |
| Sₙ2 | Inversion of Configuration | Concerted backside attack |
| Sₙ1 | Racemization | Formation of a planar carbocation intermediate |
Applications in the Derivatization of Amino Acid Esters
The reaction of pyrylium (B1242799) salts with primary amines is a well-established method for the synthesis of pyridinium salts. This reaction can be applied to the derivatization of amino acid esters, which contain a primary amino group. The reaction of 2,4,6-triphenylpyrylium (B3243816) salts with the amino group of an amino acid ester would lead to the formation of a 1-substituted-2,4,6-triphenylpyridinium derivative. This derivatization can be useful for various purposes in peptide chemistry, such as introducing a bulky, UV-active, or charged tag to the amino acid.
While specific studies on the derivatization of amino acid esters using this compound are not extensively documented, the general reactivity of 2,4,6-triphenylpyrylium salts with primary amines suggests this application is chemically feasible. The resulting pyridinium-tagged amino acid ester could then be used in further synthetic steps or for analytical purposes. For example, 2,4,6-triphenylpyridinium modified peptides have been shown to generate an abundant protonated 2,4,6-triphenylpyridinium ion in MS/MS experiments, which can act as a reporter ion. researchgate.net
Radical Processes and Single Electron Transfer (SET) Pathways
Recent research has highlighted the role of pyridinium salts, particularly Katritzky salts (N-alkylpyridinium salts), as precursors for alkyl radicals through single electron transfer (SET) processes. These radicals can then participate in a variety of carbon-carbon bond-forming reactions.
Deaminative Radical Couplings Catalyzed by Pyridinium Salts
Pyridinium salts derived from primary amines, such as this compound formed from n-butylamine, can serve as effective precursors for alkyl radicals in deaminative coupling reactions. nsf.gov Under photoredox or nickel catalysis, the pyridinium salt can undergo a single electron reduction to form a pyridinyl radical. This radical intermediate can then fragment, cleaving the C–N bond to release an alkyl radical and the neutral pyridine base.
This strategy allows for the use of readily available primary amines as sources of alkyl radicals for cross-coupling reactions. For instance, a deaminative, cross-electrophile coupling strategy has been developed using Katritzky salts in Ni/photoredox dual catalytic reductive cross-coupling reactions. nsf.gov
Role of Alkyl Radical Intermediates in Cross-Coupling Reactions
Once generated, the butyl radical from this compound can participate in various cross-coupling reactions. In nickel-catalyzed systems, the alkyl radical can be intercepted by a low-valent nickel complex to form an organonickel intermediate. nih.gov This intermediate can then undergo oxidative addition with an aryl or alkyl halide, followed by reductive elimination to form the cross-coupled product.
This approach has been successfully applied to a range of deaminative functionalization reactions, including arylations, borylations, and alkynylations. nsf.gov A closely related analogue, 1-phenethyl-2,4,6-triphenylpyridinium tetrafluoroborate (B81430), has been used in a nickel-catalyzed deaminative cross-electrophile coupling with bromoalkynes to construct C(sp³)–C(sp) bonds. researchgate.net This suggests that this compound would be a viable precursor for the butyl radical in similar transformations.
| Catalytic System | Key Steps | Resulting Transformation |
| Photoredox Catalysis | SET to pyridinium salt, C-N bond cleavage | Generation of alkyl radical for subsequent reactions |
| Nickel/Photoredox Dual Catalysis | SET, C-N bond cleavage, radical trapping by Ni(0), oxidative addition, reductive elimination | Deaminative cross-coupling of alkyl groups with various electrophiles |
Reactions with Organometallic Reagents
The reaction of pyridinium salts with organometallic reagents, such as Grignard or organolithium reagents, typically involves nucleophilic addition to the electron-deficient pyridinium ring. The regioselectivity of this addition is influenced by the substituents on the ring. In the case of this compound, the bulky phenyl groups at the 2, 4, and 6 positions would direct the nucleophilic attack of the organometallic reagent.
Regioselectivity in the Formation of Dihydropyridine (B1217469) Adducts (e.g., 1,2- and 1,4-Dihydropyridines)
The addition of nucleophiles to the this compound cation can theoretically yield two primary regioisomeric dihydropyridine adducts: the 1,2-dihydropyridine and the 1,4-dihydropyridine (B1200194). The regioselectivity of this process is dictated by a combination of electronic and steric factors.
The positive charge of the pyridinium cation is delocalized across the ring, but the positions ortho and para to the nitrogen atom (C2, C6, and C4) bear the largest partial positive charges, making them the most likely sites for nucleophilic attack. In the case of this compound, the C2 and C6 positions are sterically hindered by the adjacent phenyl groups. This steric hindrance can be expected to disfavor nucleophilic attack at these positions, thereby enhancing the relative reactivity of the C4 position.
While direct experimental studies on the regioselectivity of nucleophilic addition to this compound are not extensively documented in the reviewed literature, analogies can be drawn from related pyridinium systems. For instance, in the reduction of analogous 1-arylpyridinium ions with hydride donors, the 1,4-dihydropyridine is often the major product, suggesting a thermodynamic preference for addition at the 4-position. However, the formation of the 1,2-dihydropyridine isomer as a kinetic product under certain conditions cannot be ruled out.
The following table summarizes the expected products of nucleophilic addition:
| Adduct Type | Position of Attack | Influencing Factors |
| 1,2-Dihydropyridine | C2 or C6 | Potentially favored under kinetic control, but sterically hindered by the 2- and 6-phenyl groups. |
| 1,4-Dihydropyridine | C4 | Generally the more thermodynamically stable product; attack at this position is less sterically hindered compared to C2/C6. |
Factors Influencing Product Distribution and Thermodynamic Stability
The distribution between 1,2- and 1,4-dihydropyridine adducts is governed by the principles of kinetic versus thermodynamic control.
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is likely to be under kinetic control, favoring the product that is formed fastest. In some pyridinium systems, the 1,2-adduct is the kinetic product due to a lower activation energy for its formation.
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, leading to the predominance of the most thermodynamically stable product. The 1,4-dihydropyridine isomer is generally more stable due to the presence of a more substituted and conjugated double bond system, which results in greater resonance stabilization.
The nature of the nucleophile also plays a crucial role. Hard nucleophiles may favor attack at the site of highest positive charge density (kinetically controlled), while softer nucleophiles might prefer to form the more stable product (thermodynamically controlled). The solvent can also influence the product distribution by differentially solvating the transition states leading to the different adducts.
Thermolytic and Photolytic Reaction Pathways
The this compound cation can undergo decomposition through thermal and photochemical pathways, leading to a variety of products.
Identification of Degradation Products and Mechanisms
Thermolytic Degradation: The thermal stability of N-alkylpyridinium salts can be limited. While specific studies on the thermolysis of this compound are not prevalent, the primary thermal degradation pathway for related N-alkylpyridinium salts often involves the cleavage of the N-alkyl bond. This can occur through a dealkylation process, yielding 2,4,6-triphenylpyridine and a butyl derivative. The presence of a suitable nucleophile can facilitate this process. In the absence of external nucleophiles, the counter-ion (e.g., tetrafluoroborate) can play this role, although this typically requires high temperatures.
Photolytic Degradation: Upon irradiation, particularly with UV light, N-alkylpyridinium salts can undergo significant photochemical transformations. A notable pathway for related N-alkylpyridinium salts is the formation of bicyclic aziridines. nih.gov This process is thought to proceed through a series of rearrangements involving excited state intermediates. For this compound, such a pathway would lead to complex polycyclic structures.
Another key photochemical process is single-electron transfer, which can initiate C-N bond cleavage, leading to the formation of a 2,4,6-triphenylpyridinyl radical and a butyl radical. nih.gov These radical species can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, leading to a mixture of degradation products.
A summary of potential degradation products is presented below:
| Degradation Pathway | Key Intermediates | Potential Final Products |
| Thermolysis | - | 2,4,6-Triphenylpyridine, Butene, Butyl-X (where X is a nucleophile/counter-ion) |
| Photolysis (Rearrangement) | Azoniabenzvalene-type intermediates | Bicyclic aziridine (B145994) derivatives |
| Photolysis (C-N Cleavage) | 2,4,6-Triphenylpyridinyl radical, Butyl radical | 2,4,6-Triphenylpyridine, Butane, Butene |
Photoinduced Electron Transfer and Transient Species Generation
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound and its derivatives. The pyridinium moiety is a good electron acceptor, and upon excitation, it can be reduced by a suitable electron donor.
Studies on related chiral N-alkyl-2,4,6-triphenylpyridiniums have shown that laser flash photolysis leads to the formation of triplet excited states. These transient species are highly reactive and can be quenched by both hydrogen atom donors and electron donors. The quenching process in the presence of an electron donor results in the formation of a 2,4,6-triphenylpyridinyl radical and the radical cation of the donor.
The transient species generated upon photoexcitation can be characterized using techniques such as transient absorption spectroscopy. The key transient species expected for this compound are:
| Transient Species | Method of Generation | Significance |
| Triplet Excited State | Intersystem crossing from the singlet excited state following photoexcitation. | A key reactive intermediate that can participate in energy transfer or electron transfer reactions. |
| 2,4,6-Triphenylpyridinyl Radical | Photoinduced electron transfer from a donor to the excited pyridinium salt, or homolytic cleavage of the N-butyl bond. | A neutral radical species that can undergo various radical reactions. |
| Butyl Radical | Homolytic cleavage of the N-butyl bond upon photoexcitation. | A reactive alkyl radical that can abstract hydrogen or participate in other radical reactions. |
The generation of these transient species is central to the use of such pyridinium salts as photocatalysts and photosensitizers in various chemical transformations. rsc.org
Spectroscopic and Photophysical Characterization of 1 Butyl 2,4,6 Triphenylpyridinium Derivatives
Electronic Absorption and Emission Spectroscopy
The electronic spectra of 1-butyl-2,4,6-triphenylpyridinium derivatives are characterized by intense absorption and emission bands that are sensitive to the surrounding environment.
The electronic transitions in N-alkyl-2,4,6-triphenylpyridinium salts are predominantly of a charge-transfer (CT) nature. These transitions involve the redistribution of electron density from the electron-rich phenyl substituents to the electron-deficient pyridinium (B92312) ring upon photoexcitation. This CT character is a key factor governing the solvatochromic behavior of these compounds, where the position of the absorption and emission bands is highly dependent on the polarity of the solvent.
In a study of related pyridinium-based dyes, such as 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, a significant negative solvatochromism was observed. researchgate.net This means that the longest-wavelength absorption band shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. This phenomenon is attributed to the stabilization of the polar ground state in more polar solvents, which increases the energy gap for the electronic transition. researchgate.netresearchgate.net While specific solvatochromic data for this compound is not extensively documented in publicly available literature, it is expected to exhibit similar negative solvatochromism due to its structural analogy to well-studied solvatochromic dyes. researchgate.net
The table below illustrates the solvatochromic shift of a related compound, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), the precursor to N-alkyl pyridinium salts, in different solvents. A red shift is observed in the less polar dichloromethane (B109758) compared to the more polar acetonitrile, which is indicative of the influence of the solvent environment on the electronic transitions. researchgate.net
Table 1: Absorption and Emission Maxima of 2,4,6-Triphenylpyrylium Tetrafluoroborate in Different Solvents
| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |
|---|---|---|
| Dichloromethane | ~410 | ~475 |
| Acetonitrile | ~402 | ~475 |
Data inferred from graphical representations in the cited source. researchgate.net
Pyridinium salts have been shown to exhibit interesting emission properties, including the potential for aggregation-induced emission (AIE). nih.govresearchgate.net AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgmdpi.comsigmaaldrich.com This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Studies on various pyridinium salts have demonstrated that intermolecular interactions, such as pyridinium-pyridinium and pyridinium-arene-π interactions in the crystalline state, can lead to significant AIE effects. nih.gov For instance, some pyridinium salts show a dramatic increase in photoluminescence quantum yield (PLQY) in the solid state compared to their solution state. nih.govresearchgate.net While specific studies on the AIE properties of this compound are limited, the structural features suggest a propensity for such behavior. The bulky triphenyl and butyl groups could influence the packing in the solid state, potentially leading to restricted molecular motion and enhanced emission.
Anomalous Stokes shifts, which are unusually large energy differences between the absorption and emission maxima, can also be a characteristic of molecules undergoing significant structural relaxation in the excited state. In the context of AIE-active molecules, a large Stokes shift can be observed as the molecule transitions from a more planar conformation in the ground state to a more twisted conformation in the excited state in solution, while in the aggregated state, this relaxation is hindered.
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. For 2,4,6-triphenylpyrylium chloride, a precursor to the title compound, the fluorescence quantum yield has been reported to be as high as 0.84 in acetonitrile. nsf.gov This high quantum yield indicates that the pyrylium (B1242799) core is a highly efficient fluorophore.
Table 2: Photoluminescent Properties of a Related Pyridinium Salt in Solution and Solid State
| Compound State | Emission Maximum (λ_em, nm) | Photoluminescence Quantum Yield (Φ_F, %) |
|---|---|---|
| MeCN Solution | 442 | < 0.1 |
| Solid State | 496 | 5.5 |
Data for a related pyridinium perchlorate (B79767) salt. researchgate.net
Time-Resolved Spectroscopy
Time-resolved spectroscopic techniques are invaluable for elucidating the dynamics of excited states and identifying transient intermediates.
Laser flash photolysis (LFP) is a powerful technique used to generate and study transient species with short lifetimes. In the context of 2,4,6-triphenylpyrylium (TPY), a related compound, LFP studies have been instrumental in understanding its role as a photocatalyst. For example, LFP has been used to detect the formation of the triphenylpyrylium radical (TP•) in acetonitrile, providing evidence for electron transfer processes. nih.gov
When 2,4,6-triphenylpyrylium tetrafluoroborate is used as a sensitizer (B1316253), it can initiate photooxidations. researchgate.netresearchgate.net The reaction of 2,4,6-triphenylpyrylium salts with primary amines, such as n-butylamine, leads to the formation of N-alkylpyridinium salts, including this compound. LFP studies on chiral N-alkyl-2,4,6-triphenylpyridiniums have been conducted to investigate their properties as enantioselective triplet photosensitizers. These studies would involve the detection of transient species such as the triplet excited state of the pyridinium salt and subsequent radical ions formed through electron transfer reactions. While specific decay kinetics for this compound are not detailed, the transient absorption of related systems provides insight into the likely intermediates. For instance, upon laser flash photolysis, one would expect to observe the transient absorption of the triplet excited state of the pyridinium cation.
The dynamics of the excited states of N-alkyl pyridinium derivatives are complex and involve several competing relaxation pathways. Studies on related systems, such as N-methyl-4-[trans-2-(4-pyridyl)ethenyl]pyridinium, reveal that upon optical excitation, an initially populated metal-to-ligand charge transfer (MLCT) state can rapidly populate an intraligand (IL) excited state. nih.gov This IL state can then undergo internal rotation and other non-radiative decay processes.
For this compound, upon excitation to the singlet excited state (S1), several processes can occur: fluorescence emission back to the ground state (S0), intersystem crossing (ISC) to the triplet state (T1), and non-radiative decay. The reorganization from the initially excited Franck-Condon state to the relaxed excited state can involve changes in the torsional angles of the phenyl rings relative to the pyridinium core. In solution, these motions can be facile and contribute to non-radiative decay, leading to lower fluorescence quantum yields. In a rigid environment, such as in the aggregated state or a viscous solvent, these motions are restricted, which can enhance the fluorescence efficiency, consistent with the AIE phenomenon. The lifetime of the excited states is a key parameter in these investigations. For example, the excited state of a related carbazole (B46965) derivative has a lifetime of 13-15 ns, which is weakly dependent on the solvent. mdpi.com
Vibrational Spectroscopy
Resonance Raman Spectroscopy for Vibrational Mode Assignment
Resonance Raman (RR) spectroscopy is a specialized vibrational technique where the wavelength of the incident laser is chosen to coincide with an electronic absorption band of the molecule under investigation. This resonance effect can enhance the intensity of Raman scattering by several orders of magnitude for vibrational modes that are coupled to the electronic transition. youtube.com This selectivity makes RR spectroscopy particularly useful for studying specific parts of a complex molecule, such as the triphenyl-substituted pyridinium cation in this compound.
While specific Resonance Raman data for this compound is not extensively documented in the literature, the vibrational modes can be assigned by analogy to related structures, such as other substituted pyridinium and phenyl-containing compounds. researchgate.netnih.govccspublishing.org.cn The vibrational spectrum is expected to be dominated by contributions from the pyridinium ring, the three phenyl substituents, and the N-butyl group.
Key vibrational modes anticipated for the this compound cation would include:
Phenyl Ring Modes: The multiple phenyl groups will give rise to characteristic bands. The C=C stretching vibrations within the phenyl rings are typically observed in the 1580-1610 cm⁻¹ region. In-plane C-H bending modes are expected around 1000-1300 cm⁻¹, while out-of-plane C-H bending occurs at lower wavenumbers (700-900 cm⁻¹). researchgate.net
Pyridinium Ring Modes: The vibrations of the central pyridinium ring are also prominent. The ring "breathing" mode, a symmetric expansion and contraction of the ring, is a characteristic vibration. Other modes include C-N stretching and various ring deformation vibrations. nih.gov
Inter-ring C-C Stretching: The stretching vibrations of the bonds connecting the phenyl groups to the pyridinium ring are also expected to be present.
N-Butyl Group Modes: The N-butyl substituent will exhibit its own characteristic vibrations, such as C-H stretching and bending modes, although these are often less intense in Resonance Raman spectra when the excitation wavelength targets the aromatic system's electronic transitions.
A representative table of expected vibrational modes and their assignments for this compound, based on data from analogous compounds, is presented below.
| Wavenumber (cm⁻¹) | Assignment |
| ~1635 | C=C stretching (phenyl rings) |
| ~1598 | Phenyl ring stretching |
| ~1410 | C=N double bond character in pyridinium ring radical |
| ~1383 | In-plane C-H bending (phenyl) |
| ~1135 | In-plane C-H bending (phenyl) |
| ~1000-1050 | Pyridinium ring breathing mode |
| ~640 | Phenyl ring deformation |
This table is illustrative and based on data for related phenyl and pyridinium compounds. researchgate.netccspublishing.org.cn The exact positions of the bands for this compound may vary.
Photochromic Behavior
Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. Certain N-alkyl pyridinium salts are known to exhibit photochromic behavior, often involving the formation of a dihydropyridine (B1217469) adduct upon exposure to light of a specific wavelength. nih.govchemrxiv.org
Spectroscopic Signatures of Photochromic Dihydropyridine Adducts
The photochromic transformation of a pyridinium salt like this compound would involve the formation of a 1,4-dihydropyridine (B1200194) derivative. This transformation leads to significant changes in the molecule's electronic structure and, consequently, its spectroscopic properties. The aromatic character of the pyridinium ring is disrupted, leading to a loss of the associated electronic transitions.
The spectroscopic signatures of the formation of a dihydropyridine adduct from a pyridinium salt are expected to include:
UV-Vis Spectroscopy: The intense absorption bands in the UV region, characteristic of the aromatic pyridinium system, would decrease in intensity. Concurrently, new absorption bands at longer wavelengths, corresponding to the less conjugated dihydropyridine structure, may appear.
NMR Spectroscopy: The formation of the dihydropyridine would result in the appearance of signals corresponding to the newly formed sp³-hybridized carbon atoms in the ring. The chemical shifts of the remaining ring protons would also shift significantly due to the loss of aromaticity.
Infrared Spectroscopy: The IR spectrum would show the appearance of new C-H stretching and bending vibrations associated with the sp³-hybridized carbons of the dihydropyridine ring. The vibrational modes of the aromatic pyridinium ring would diminish.
The following table summarizes the expected spectroscopic changes upon the photo-induced formation of a dihydropyridine adduct from a pyridinium salt.
| Spectroscopic Technique | Pyridinium Form (Aromatic) | Dihydropyridine Form (Non-Aromatic Adduct) |
| UV-Vis Spectroscopy | Intense absorption bands in the UV region due to π-π* transitions. | Disappearance or decrease of aromatic absorption bands; potential appearance of new bands at longer wavelengths. |
| ¹H NMR Spectroscopy | Downfield chemical shifts for ring protons due to aromatic ring current. | Upfield shift of ring proton signals; appearance of signals for new sp³ C-H protons. |
| ¹³C NMR Spectroscopy | Signals for sp²-hybridized carbon atoms in the aromatic ring. | Appearance of signals for sp³-hybridized carbon atoms in the ring. |
| Infrared Spectroscopy | Characteristic aromatic C=C and C=N stretching vibrations. | Appearance of sp³ C-H stretching vibrations; loss or shift of aromatic ring vibrations. |
This table outlines the general spectroscopic changes expected during the photochromic transformation of pyridinium salts to their dihydropyridine adducts. researchgate.netnih.gov
Theoretical and Computational Studies on 1 Butyl 2,4,6 Triphenylpyridinium Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large organic molecules like 1-butyl-2,4,6-triphenylpyridinium.
Geometrical Optimization and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the pyridinium (B92312) core, the N-butyl group, and the three phenyl substituents.
In a related context, DFT calculations combined with molecular dynamic simulations on 1-butylpyridinium (B1220074) tetrafluoroborate (B81430) have detailed its structural characteristics. researchgate.net These studies show that the interplay of electrostatic attractions and hydrogen bonding interactions determines the relative stability of different ion pair configurations. researchgate.net
Table 1: Representative Theoretical Bond Parameters for a Related Pyridinium System
| Parameter | Bond/Angle | Calculated Value | Method/Basis Set |
| Bond Length | C-N (ring) | ~1.35 Å | DFT/B3LYP |
| Bond Length | N-C (substituent) | ~1.48 Å | DFT/B3LYP |
| Bond Angle | C-N-C (ring) | ~120° | DFT/B3LYP |
| Dihedral Angle | C-C-N-C | Varies | DFT/B3LYP |
Note: The data in this table is illustrative and based on typical values for N-alkylpyridinium salts from computational studies. The exact values for this compound would require a specific DFT calculation.
Electronic Structure and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict chemical and physical properties. DFT is a practical application of MO theory that allows for the calculation of molecular orbitals and their energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
For this compound, the electronic structure is characterized by a delocalized π-system across the pyridinium ring and the attached phenyl groups. The HOMO is expected to be located primarily on the electron-rich phenyl groups, while the LUMO is likely centered on the electron-deficient pyridinium ring. The N-butyl group, being an alkyl chain, would have a lesser contribution to the frontier molecular orbitals.
Studies on other pyridinium systems have shown that the nature of the substituents and the counter-ion can significantly influence the electronic structure. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups on the pyridinium ring can alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap.
Table 2: Calculated Electronic Properties for a Model Pyridinium Cation
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are representative for a generic N-alkylpyridinium cation and are intended for illustrative purposes. The actual values for this compound would depend on the specific computational method and basis set used.
Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in this molecule are expected to be of the π → π* type, involving the extensive conjugated system of the pyridinium and phenyl rings. The position of the absorption bands would be sensitive to the solvent environment, a phenomenon known as solvatochromism, which can also be modeled using computational methods that incorporate solvent effects.
While a specific TD-DFT study for this compound was not found, the methodology has been successfully applied to a wide range of organic dyes and aromatic compounds to accurately predict their spectroscopic properties. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with other molecules.
Solvation Studies and Intermolecular Interactions in Solution
MD simulations are particularly powerful for studying the behavior of ions in solution. For this compound, which is an ionic compound, MD simulations can be used to investigate its solvation structure in various solvents. This involves analyzing the arrangement of solvent molecules around the cation and its counter-ion.
Simulations of other pyridinium-based ionic liquids have revealed important details about intermolecular interactions. researchgate.netnih.gov For instance, in a solution, the pyridinium cation will interact with the solvent molecules and the counter-ion through a combination of electrostatic forces, van der Waals interactions, and in some cases, hydrogen bonding. The butyl chain can engage in hydrophobic interactions, while the aromatic rings can participate in π-π stacking with other aromatic molecules or with each other. nih.gov
MD studies on 1-butylpyridinium tetrafluoroborate have shown that the spatial distribution of anions and cations is highly ordered, and that hydrogen bonds between the fluorine atoms of the anion and the hydrogen atoms on the pyridine (B92270) ring are stronger than those with the hydrogens on the butyl chain. researchgate.net Similar interactions would be expected to play a crucial role in the solution-phase behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. QSAR models are developed by correlating calculated molecular descriptors (numerical representations of chemical structure) with experimentally measured activities.
To date, no specific QSAR studies focusing on this compound have been identified in the scientific literature. The development of a QSAR model would require a dataset of structurally related pyridinium compounds with measured biological activities, for example, as enzyme inhibitors or antimicrobial agents. Once developed, a QSAR model could be used to predict the activity of new, untested pyridinium derivatives and to guide the design of more potent compounds.
While direct QSAR studies are lacking, research on other heterocyclic systems, such as 4,5,6-triphenyl-1,2,3,4-tetrahydropyrimidine analogs, has demonstrated the utility of 3D-QSAR models in screening for anti-inflammatory activity. researchgate.net A similar approach could, in principle, be applied to this compound and its derivatives if sufficient biological data were available.
Derivation and Application of Hammett Substituent Constants
The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgchemeurope.com It provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. The equation is expressed as:
log(k/k₀) = ρσ
or
log(K/K₀) = ρσ
where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.
σ (sigma) is the substituent constant, which is characteristic of a specific substituent and its position (meta or para) on the aromatic ring. wikipedia.orglibretexts.orgchemeurope.com
Substituent constants (σ) are empirically determined from a standard reaction, typically the ionization of substituted benzoic acids in water at 25°C. libretexts.orgchemeurope.comdalalinstitute.com Electron-withdrawing groups (EWGs) stabilize the benzoate (B1203000) anion, leading to a stronger acid and a positive σ value. Conversely, electron-donating groups (EDGs) destabilize the anion, resulting in a weaker acid and a negative σ value.
The application of the Hammett equation to pyridinium systems has been demonstrated in studies of cation-π interactions. nih.gov These studies have shown a strong correlation between the interaction energy and the Hammett substituent constants of substituents on the interacting aromatic ring. A steeper slope in the Hammett plot for cation-π interactions compared to edge-to-face aromatic interactions indicates a greater sensitivity to substituent effects. nih.gov
Illustrative Hammett Substituent Constants:
The following table presents standard Hammett constants (σ_m and σ_p) for a selection of substituents that could be introduced onto the phenyl rings of this compound to modulate its electronic properties.
| Substituent | σ_m | σ_p |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -N(CH₃)₂ | -0.16 | -0.83 |
Data sourced from established literature compilations.
The reaction constant (ρ) provides insight into the nature of the transition state for a given reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge or the reduction of positive charge at the reaction center in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge or the diminution of negative charge. For reactions involving the this compound cation, such as nucleophilic attack on the pyridinium ring, a positive ρ value would be expected.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to obtain experimentally. nih.gov Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of organic molecules, including complex systems like pyridinium salts.
For the this compound system, computational methods can be employed to elucidate the mechanisms of various potential reactions, such as:
Reactions of Substituents: If the phenyl rings bear functional groups, computational methods can be used to model the mechanisms of reactions involving these substituents. The influence of the positively charged pyridinium core on the reactivity of these substituents can be quantified.
Thermal and Photochemical Stability: Computational studies can predict the stability of the this compound cation and explore potential decomposition pathways under thermal or photochemical conditions. This involves identifying the lowest energy pathways for bond cleavage or rearrangement.
A typical computational investigation of a reaction mechanism involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or first-order saddle points (for transition states). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Analysis of Electronic Structure: Methods such as Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution and bonding interactions in the reactants, transition states, and products, providing a deeper understanding of the electronic changes that occur during the reaction. nih.gov
While specific computational studies on the reaction mechanisms of this compound are not prevalent in the current literature, the established methodologies applied to other pyridinium salts and complex organic molecules provide a clear framework for future investigations. For instance, studies on the decomposition of N-substituted diacetamides have successfully used DFT to evaluate different proposed mechanisms and explain substituent effects. nih.gov
Advanced Applications and Future Research Directions
Potential as Components or Intermediates in Ionic Liquid Design
The fundamental structure of 1-butyl-2,4,6-triphenylpyridinium makes it an exemplary candidate for the design and synthesis of specialized ionic liquids (ILs). Ionic liquids are a class of salts that are liquid at or near room temperature, and their properties can be finely tuned by modifying the structure of their constituent cations and anions.
The pyridinium (B92312) core is a well-established component of many ionic liquids. nih.govresearchgate.net The synthesis of these materials often involves the quaternization of a nitrogen-containing molecule, a process central to the creation of the this compound cation. nih.gov Research into pyridinium-based ILs, such as 1-butylpyridinium (B1220074) tetrafluoroborate (B81430) ([BPy][BF4]), has been performed using methods like density functional theory (DFT) and molecular dynamics (MD) simulations to understand the interactions between the cation and anion, which govern the physicochemical properties of the resulting IL. researchgate.net
The incorporation of the three phenyl groups on the pyridinium ring in this compound offers a significant departure from simpler alkyl-substituted pyridinium ILs. These bulky substituents are expected to influence key properties such as:
Thermal Stability: The aromatic nature of the phenyl groups could enhance thermal stability.
Viscosity: The steric hindrance may lead to higher viscosity compared to less bulky analogues.
Solvating Ability: The π-systems of the phenyl rings can introduce specific π-π and cation-π interactions, potentially creating unique solvating environments for certain reactions or solutes.
By pairing the this compound cation with various anions (e.g., tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), a library of novel ionic liquids can be generated. nih.govilschem.com The properties of these resulting salts would be a subject of intense research, aiming to create task-specific ionic liquids for applications in catalysis, electrochemistry, and separations.
| Cation | Anion | Common Acronym | Potential Application Area |
| This compound | Tetrafluoroborate (BF₄⁻) | [BuPh₃Py][BF₄] | Catalysis, Electrochemistry |
| This compound | Hexafluorophosphate (PF₆⁻) | [BuPh₃Py][PF₆] | Organic Synthesis, Extraction |
| This compound | Bis(trifluoromethylsulfonyl)imide (TFSI⁻) | [BuPh₃Py][TFSI] | Lubricants, Gas Separation |
Integration into Novel Functional Materials and Optoelectronic Devices
The distinct electronic and photophysical properties of the triphenylpyridinium moiety suggest its potential for incorporation into advanced functional materials and optoelectronic devices. The fixed positive charge and extensive π-conjugated system are key features that can be exploited.
One area of interest is the development of novel dyes and sensors. A structurally related compound, 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, is known to be a negatively solvatochromic dye, meaning its color changes in response to the polarity of the solvent. researchgate.net This property is valuable for creating chemical sensors that can visually indicate changes in their environment. The this compound cation could be functionalized to create similar or even more sensitive chromophores.
Furthermore, the precursor to the pyridinium salt, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, has been shown to act as a photosensitizer in photooxygenation reactions. researchgate.net This photochemical activity indicates that pyridinium derivatives could be integrated into materials for:
Photodynamic Therapy: Where light-activated compounds generate reactive oxygen species to destroy target cells.
Organic Light-Emitting Diodes (OLEDs): The stable, charged, and luminescent core could be incorporated into the emissive or charge-transport layers of OLEDs.
Non-linear Optical (NLO) Materials: The large π-electron system and asymmetry of functionalized derivatives could lead to significant NLO properties, useful in optical communications and data storage.
The fixed positive charge of the pyridinium cation has also been shown to enhance ionization efficiency in mass spectrometry, making it a useful "ionization marker" for analyzing peptides. researchgate.net This principle could be extended to the design of new materials for advanced analytical and diagnostic applications.
Development of Sustainable and Economical Synthetic Protocols for Pyridinium Salts
The widespread adoption of this compound and related salts in industrial applications hinges on the development of sustainable and cost-effective manufacturing processes. Current research is focused on moving away from harsh reagents and energy-intensive conditions.
A promising approach involves the sustainable synthesis of the 2,4,6-trisubstituted pyridine (B92270) core. One reported method utilizes a reusable, surface-modified PET@UiO-66 vial as a heterogeneous catalyst for the multicomponent reaction of benzyl (B1604629) alcohol, acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297). acs.org This process offers good to excellent yields at a relatively low temperature (60 °C) and allows for the recovery and reuse of the catalytic vial, significantly improving the environmental footprint of the synthesis. acs.org
Once the 2,4,6-triphenylpyridine (B1295210) is formed, the final step is N-alkylation (quaternization) to introduce the butyl group. A highly efficient method involves reacting the precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, with n-butylamine, which has been reported to achieve a yield of 96%. lookchem.com
Future research will likely focus on:
One-Pot Syntheses: Combining the pyridine formation and N-alkylation steps into a single, streamlined process to reduce waste and improve efficiency.
Bio-based Feedstocks: Exploring the use of renewable starting materials to replace petroleum-derived reagents like benzyl alcohol and acetophenone.
Solvent-Free Conditions: Developing solid-state or melt-phase reactions to eliminate the need for volatile organic solvents, aligning with the principles of green chemistry. rsc.org
| Synthetic Step | Traditional Method | Sustainable Alternative | Key Advantage |
| Pyridine Core Synthesis | High-temperature condensation with harsh catalysts. | Multicomponent reaction using a reusable PET@UiO-66 vial as a catalyst. acs.org | Catalyst reusability, lower energy consumption. acs.org |
| N-Alkylation | Use of alkyl halides in volatile organic solvents. | Reaction of a pyrylium (B1242799) salt with an amine, potentially under solvent-free conditions. lookchem.com | High efficiency, potential to eliminate organic solvents. lookchem.com |
Exploration of Unprecedented Reactivity Modes and Catalytic Cycles
The unique combination of steric bulk and electronic properties in the this compound cation opens the door to exploring novel reactivity and catalytic applications. While its direct catalytic activity is an emerging area of research, the behavior of related compounds provides a strong foundation for future investigation.
Pyridinium-based ionic liquids have been successfully employed as catalysts in organic synthesis. For example, 1-butylpyridinium hydrogen sulphate ([BPy]HSO₄) has been used as a mild and efficient acidic catalyst for synthesizing 1,5-benzodiazepine derivatives. researchgate.net This demonstrates that the pyridinium cation can actively participate in catalytic cycles.
For this compound, several potential catalytic roles can be envisioned:
Phase-Transfer Catalysis: The lipophilic nature of the phenyl and butyl groups combined with the central positive charge makes it an ideal candidate for a phase-transfer catalyst, shuttling anionic reactants between aqueous and organic phases.
Sterically-Controlled Catalysis: The three bulky phenyl groups create a well-defined chiral-like pocket around the nitrogen atom. This could be exploited to control the stereochemistry of reactions where the pyridinium cation interacts with reactants, intermediates, or other catalysts.
Organocatalysis: The stable carbocationic nature of the pyridinium ring could be used to activate substrates in a manner similar to other Lewis acidic organocatalysts. For instance, related phosphine-based Lewis bases have been shown to catalyze oxa-Michael reactions, and comparing their performance to new pyridinium systems could be a fruitful area of research. rsc.org
Future research would involve screening this compound salts as catalysts in a wide range of organic transformations, probing their mechanism of action through kinetic and computational studies, and potentially immobilizing the cation onto solid supports to create recyclable heterogeneous catalysts. The exploration of its photochemical reactivity, inspired by its pyrylium precursors, could also lead to the development of novel light-driven catalytic cycles. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-Butyl-2,4,6-triphenylpyridinium, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions or alkylation of pyridine derivatives. Optimization requires systematic factorial design (e.g., varying temperature, solvent polarity, and catalyst load) to identify critical variables . Pre-experimental screening (e.g., Taguchi methods) can prioritize factors for full factorial analysis, followed by purification via column chromatography or recrystallization. Yield and purity should be validated using HPLC and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions, FT-IR for functional group analysis, and high-resolution mass spectrometry for molecular weight verification. Conflicting data (e.g., unexpected peaks in NMR) may arise from impurities or tautomerism. Cross-validate with X-ray crystallography if single crystals are obtainable, or employ computational simulations (DFT) to predict spectral patterns .
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Methodological Answer : Molecular orbital theory (HOMO-LUMO analysis) and Hammett substituent constants provide foundational frameworks. Align experimental UV-Vis absorption data with computational models (e.g., Gaussian or ORCA) to correlate electronic transitions with structural features. Validate by synthesizing analogs with electron-donating/withdrawing groups and comparing trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound in ionic liquid systems?
- Methodological Answer : Contradictions often stem from uncontrolled variables (e.g., moisture content or counterion effects). Implement a mixed-methods approach:
- Step 1 : Replicate experiments under inert conditions (glovebox) to eliminate environmental interference.
- Step 2 : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature).
- Step 3 : Validate findings via in situ FT-IR or electrochemical impedance spectroscopy to monitor real-time interactions .
Q. What strategies are effective for probing the structure-property relationships of this compound in supramolecular assemblies?
- Methodological Answer : Combine X-ray crystallography (for solid-state packing) with dynamic light scattering (DLS) and TEM (for solution-phase aggregation). Theoretical frameworks like host-guest chemistry or π-π stacking models should guide hypothesis formulation. For discrepancies between predicted and observed behavior, use molecular dynamics (MD) simulations to assess thermodynamic stability under varying conditions .
Q. How can computational chemistry address gaps in understanding the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies. Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots). If discrepancies arise, re-evaluate basis sets or solvent effects in simulations. Validate by synthesizing isotopically labeled derivatives to trace reaction pathways .
Methodological Considerations
- Experimental Design : Use factorial or response surface methodologies (RSM) to optimize synthesis and catalytic applications .
- Data Validation : Cross-reference spectroscopic data with computational models and replicate experiments under controlled conditions to ensure reproducibility .
- Theoretical Alignment : Anchor hypotheses in established frameworks (e.g., molecular orbital theory) while leveraging computational tools to refine mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
